REACTION_CXSMILES
|
C([NH:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]([OH:22])=[O:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12][N:11]=1)(=O)C1C=CC=CC=1.[ClH:23]>C(O)(=O)C>[ClH:23].[NH2:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]([OH:22])=[O:21])=[CH:17][CH:18]=2)[CH:13]=[CH:12][N:11]=1 |f:3.4|
|
Name
|
[1-(benzoylamino)-6-isoquinolinyl]carboxylic acid
|
Quantity
|
445 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=NC=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=NC=CC2=CC(=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 341 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |